molecular formula C15H14O3 B14365453 Ethyl 4-(5-ethenylfuran-2-yl)benzoate CAS No. 93202-28-9

Ethyl 4-(5-ethenylfuran-2-yl)benzoate

Katalognummer: B14365453
CAS-Nummer: 93202-28-9
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: DRESMJLILRZYHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(5-ethenylfuran-2-yl)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a benzoate group, which is a derivative of benzoic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-ethenylfuran-2-yl)benzoate typically involves the esterification of 4-(5-ethenylfuran-2-yl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

4-(5-ethenylfuran-2-yl)benzoic acid+ethanolacid catalystEthyl 4-(5-ethenylfuran-2-yl)benzoate+water\text{4-(5-ethenylfuran-2-yl)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(5-ethenylfuran-2-yl)benzoic acid+ethanolacid catalyst​Ethyl 4-(5-ethenylfuran-2-yl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Ethyl 4-(5-ethenylfuran-2-yl)benzoate can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are often used in electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(5-ethenylfuran-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying esterification and aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor for more complex chemical compounds.

Wirkmechanismus

The mechanism of action of Ethyl 4-(5-ethenylfuran-2-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets through its ester and aromatic functionalities, potentially affecting enzyme activity or cellular signaling pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl benzoate: Lacks the furan ring and ethenyl group, making it less reactive in certain chemical reactions.

    Methyl 4-(5-ethenylfuran-2-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-(2-furyl)benzoate: Contains a furan ring but lacks the ethenyl group.

Uniqueness

This compound is unique due to the presence of both the furan ring and the ethenyl group, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

93202-28-9

Molekularformel

C15H14O3

Molekulargewicht

242.27 g/mol

IUPAC-Name

ethyl 4-(5-ethenylfuran-2-yl)benzoate

InChI

InChI=1S/C15H14O3/c1-3-13-9-10-14(18-13)11-5-7-12(8-6-11)15(16)17-4-2/h3,5-10H,1,4H2,2H3

InChI-Schlüssel

DRESMJLILRZYHM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.